molecular formula C16H19NO5 B15330228 Tert-butyl 3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate

Tert-butyl 3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate

Cat. No.: B15330228
M. Wt: 305.32 g/mol
InChI Key: UXAJYQMKDOKJIF-UHFFFAOYSA-N
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Description

tert-Butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino ester, cyclization can be achieved using reagents like triphosgene or phosgene under controlled conditions.

    Introduction of the Acetyloxy Group: The acetyloxy group can be introduced through esterification reactions. Acetyl chloride or acetic anhydride can be used as acylating agents in the presence of a base like pyridine.

    Addition of the Phenyl Group: The phenyl group can be introduced via nucleophilic substitution reactions. Phenyl lithium or phenyl magnesium bromide can be used as nucleophiles to react with appropriate electrophilic intermediates.

    Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles like phenyl lithium or phenyl magnesium bromide can be used in the presence of appropriate solvents like tetrahydrofuran.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various phenyl-substituted azetidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the acetyloxy and phenyl groups allows for specific interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound can modulate receptor activity by binding to receptor sites, altering their conformation and function.

Comparison with Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butanesulfinamide

Comparison:

  • Structural Differences: While tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate contains an azetidine ring, similar compounds like tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate contain indole rings, and tert-butanesulfinamide contains a sulfinamide group.
  • Reactivity: The presence of different functional groups (e.g., acetyloxy, sulfinamide) leads to variations in reactivity and potential applications. For instance, tert-butanesulfinamide is extensively used in asymmetric synthesis due to its chiral nature .

Properties

IUPAC Name

tert-butyl 3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAJYQMKDOKJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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